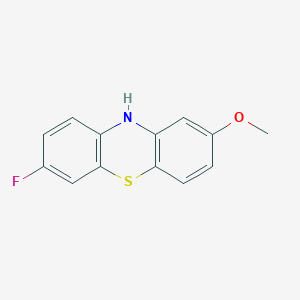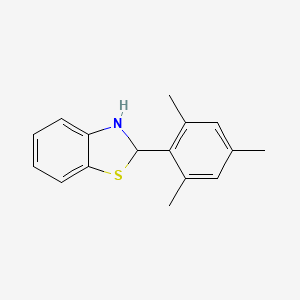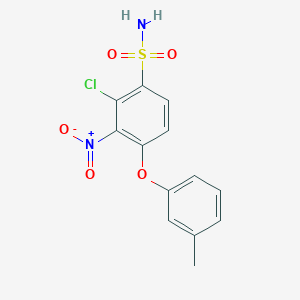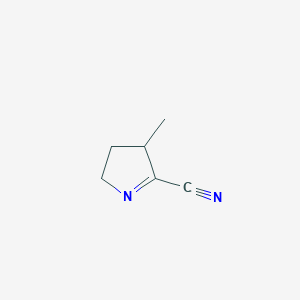
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of ethyl and dimethyl groups attached to the triazine ring, making it a unique derivative with specific properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with ethylamine and dimethylamine. The process can be summarized as follows:
Step 1: Cyanuric chloride is dissolved in an organic solvent such as acetone or tetrahydrofuran.
Step 2: Ethylamine is added to the solution, and the mixture is stirred at a low temperature (0-5°C) to form an intermediate.
Step 3: Dimethylamine is then added to the reaction mixture, and the temperature is gradually increased to room temperature.
Step 4: The reaction mixture is stirred for several hours until the desired product is formed.
Step 5: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of N4-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of N4-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or DNA, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: A triazine derivative with three amino groups attached to the ring.
Cyanuric chloride: A triazine compound with three chlorine atoms attached to the ring.
Atrazine: A herbicide belonging to the triazine family, used for weed control.
Uniqueness
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both ethyl and dimethyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88497-83-0 |
|---|---|
Molekularformel |
C7H14N6 |
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
4-N-ethyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H14N6/c1-4-9-6-10-5(8)11-7(12-6)13(2)3/h4H2,1-3H3,(H3,8,9,10,11,12) |
InChI-Schlüssel |
PDVYMFODXGWGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)






![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)






